molecular formula C17H26N2O2 B13012983 tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate

Cat. No.: B13012983
M. Wt: 290.4 g/mol
InChI Key: FLWUYIZJNVFENK-UHFFFAOYSA-N
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Description

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate: is a chemical compound with the molecular formula C15H29N3O2. It is a derivative of piperidine and phenylcarbamate, often used in various chemical and biological research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its stability and reactivity make it a suitable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in various chemical processes highlights its importance in industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl N-(piperidin-4-yl)carbamate

Comparison: While these compounds share structural similarities with tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate, they differ in their functional groups and reactivity. For example, tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate has an additional amino group, which can influence its reactivity and interactions with biological targets. Similarly, tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate contains a piperazine ring, which can alter its chemical properties and applications .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-[4-(piperidin-4-ylmethyl)phenyl]carbamate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-7,14,18H,8-12H2,1-3H3,(H,19,20)

InChI Key

FLWUYIZJNVFENK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2CCNCC2

Origin of Product

United States

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